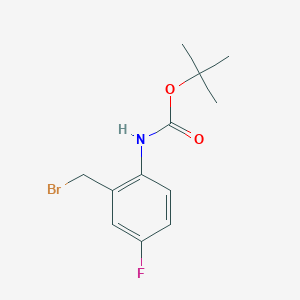

2-Amino-5-fluorobenzyl bromide, N-BOC protected

Description

2-Amino-5-fluorobenzyl bromide, N-BOC protected (CAS: 1895977-80-6) is a fluorinated aromatic compound featuring a benzyl bromide core substituted with an amino group at position 2 and a fluorine atom at position 5. The amine is protected by a tert-butoxycarbonyl (BOC) group, enhancing stability during synthetic procedures. This compound is critical in pharmaceutical intermediates, particularly in synthesizing selective ligands for serotonin receptors (e.g., 5-HT2C) and other bioactive molecules . Suppliers include specialized chemical manufacturers like Apollo Scientific and Hairui Chem, reflecting its niche applications in organic synthesis .

Properties

Molecular Formula |

C12H15BrFNO2 |

|---|---|

Molecular Weight |

304.15 g/mol |

IUPAC Name |

tert-butyl N-[2-(bromomethyl)-4-fluorophenyl]carbamate |

InChI |

InChI=1S/C12H15BrFNO2/c1-12(2,3)17-11(16)15-10-5-4-9(14)6-8(10)7-13/h4-6H,7H2,1-3H3,(H,15,16) |

InChI Key |

CRCSDHCUZNUQSW-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=C(C=C(C=C1)F)CBr |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5-fluorobenzyl bromide, N-BOC protected typically involves multiple steps:

Bromination: The bromine atom is introduced via bromination of the benzyl ring using bromine or N-bromosuccinimide (NBS) under controlled conditions.

BOC Protection: The amino group is protected by reacting the compound with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine (TEA).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-fluorobenzyl bromide, N-BOC protected undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides.

Deprotection: The BOC group can be removed under acidic conditions, revealing the free amino group.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF).

Deprotection: Trifluoroacetic acid (TFA) in dichloromethane (DCM) is commonly used for BOC deprotection.

Major Products Formed

Nucleophilic Substitution: Products include substituted benzyl derivatives depending on the nucleophile used.

Deprotection: The major product is the free amine, 2-Amino-5-fluorobenzyl bromide.

Scientific Research Applications

2-Amino-5-fluorobenzyl bromide, N-BOC protected has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: Employed in the study of enzyme inhibitors and receptor ligands due to its structural features.

Medicine: Investigated for its potential in drug development, particularly in targeting specific biological pathways.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Amino-5-fluorobenzyl bromide, N-BOC protected involves its reactivity as an electrophile due to the presence of the bromine atom. The compound can form covalent bonds with nucleophilic sites on biological molecules, potentially inhibiting enzyme activity or altering receptor function. The BOC protection ensures that the amino group remains inert during initial reactions, allowing for selective modifications.

Comparison with Similar Compounds

3-Amino-2-fluorobenzyl Bromide, N-BOC Protected

This isomer (CAS: 1936331-45-1) differs in the positions of the amino and fluorine groups. The fluorine at position 2 and amino at position 3 create distinct electronic effects:

2-Amino-4-fluorobenzyl Bromide, N-BOC Protected

With fluorine at position 4 (CAS: 1894028-74-0), this compound exhibits:

- Electronic Effects : The para-fluorine strongly deactivates the aromatic ring, reducing the electrophilicity of the benzyl bromide. This may slow SNAr (nucleophilic aromatic substitution) reactions compared to the 5-fluoro analogue.

- Synthetic Utility : Employed in synthesizing fluorinated benzylamines for agrochemical intermediates .

Table 1: Comparison of Positional Isomers

Comparison with Heterocyclic Analogues

N,N-bis-Boc-2-Amino-5-bromopyrimidine

This pyrimidine-based analogue (CAS: 209959-33-1) replaces the benzene ring with a pyrimidine, introducing nitrogen atoms:

- Stability : The electron-deficient pyrimidine ring enhances susceptibility to nucleophilic attacks, contrasting with the benzyl bromide's aromatic stability.

- Applications : Used in cross-coupling reactions for antiviral drug candidates .

Comparison with Aliphatic Analogues

N-Boc-Bromoethylamine (CAS: 1250986-06-1)

This aliphatic compound lacks an aromatic system:

Table 2: Aromatic vs. Aliphatic Bromides

Deprotection

Biological Activity

2-Amino-5-fluorobenzyl bromide, N-BOC protected, is a synthetic compound characterized by the presence of an amino group, a fluorine atom, and a bromide substituent on a benzyl ring. The N-tert-butoxycarbonyl (N-BOC) protecting group is commonly employed in organic synthesis to stabilize the amine during various chemical reactions. This article delves into the biological activity of this compound, exploring its potential applications and mechanisms of action based on available research.

- Molecular Formula : C12H15BrFNO2

- Molar Mass : 304.16 g/mol

Biological Activity Overview

While specific biological activity data for 2-Amino-5-fluorobenzyl bromide, N-BOC protected, is limited, compounds with similar structural features often exhibit significant biological properties. These include:

- Enzyme Inhibition : Similar compounds have shown potential as enzyme inhibitors due to their ability to interact with active sites of enzymes.

- Receptor Ligands : The structural characteristics suggest that this compound may act as a ligand for various receptors, potentially influencing signaling pathways.

Comparative Analysis of Similar Compounds

The following table summarizes the unique features and potential biological activities of structurally related compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 2-Amino-4-fluorobenzyl bromide, N-BOC protected | C12H15BrFNO2 | Different position of amino and fluorine groups |

| 4-Amino-3-fluorobenzyl bromide, N-BOC protected | C12H15BrFNO2 | Similar structure but substitutions reversed |

| 3-Amino-4-fluorobenzyl bromide, N-BOC protected | C12H15BrFNO2 | Variation in position affecting reactivity |

| 2-Amino-5-fluorobenzyl chloride | C12H14ClFNO2 | Chlorine instead of bromine affecting reactivity |

| 2-Amino-5-fluorobenzyl iodide | C12H15IBrFNO2 | Iodine substitution leading to different reactivity |

The presence of both the amino and fluorine groups in 2-Amino-5-fluorobenzyl bromide, N-BOC protected, may facilitate unique interactions with biological targets. Research suggests that:

- Fluorinated Compounds : These compounds are often explored for enhanced biological activity against bacteria and fungi due to their increased lipophilicity and ability to disrupt cellular membranes.

- Potential Antimicrobial Activity : Similar fluorinated compounds have demonstrated antibacterial properties against various strains, indicating that 2-Amino-5-fluorobenzyl bromide may also possess such activity .

- Enzyme Interaction Studies : Investigations into its reactivity with nucleophiles and electrophiles could reveal pathways through which it interacts with biological systems. This could lead to insights into its potential as an enzyme inhibitor or receptor modulator.

Case Studies

Although direct studies on 2-Amino-5-fluorobenzyl bromide are scarce, related research provides valuable insights:

- Fluorescent Probes Development : A study on N-Boc protected diamine linkers showed that similar compounds could be effectively utilized in developing selective fluorescent probes for biological applications. The deprotection strategies employed could also be relevant for synthesizing derivatives of 2-Amino-5-fluorobenzyl bromide .

- Antibacterial Activity : Research on bisindole compounds highlighted their antimicrobial effects against multiple bacterial strains. This suggests that derivatives of 2-Amino-5-fluorobenzyl bromide may warrant investigation for similar properties .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.